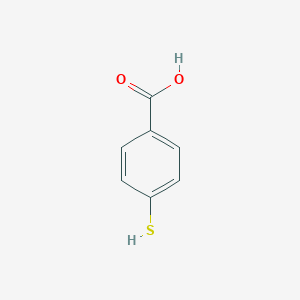

4-Mercaptobenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJXSOYPAOSIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148036 | |

| Record name | 4-Mercaptobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-36-8 | |

| Record name | 4-Mercaptobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mercaptobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1074-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Mercaptobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Mercaptobenzoic Acid

This guide provides a comprehensive overview of this compound (4-MBA), detailing its chemical structure, physicochemical properties, synthesis, reactivity, and key applications. The information is tailored for professionals in research and development, with a focus on data presentation, experimental methodologies, and logical workflows.

Chemical Structure and Identification

This compound is an organosulfur compound featuring a benzene (B151609) ring substituted with a thiol (-SH) group and a carboxylic acid (-COOH) group at the para position (positions 1 and 4).[1] This bifunctional nature is central to its utility, allowing it to act as a molecular linker.[2] The thiol group provides a strong anchor to noble metal surfaces, while the carboxylic acid group offers a site for further chemical modification or interaction.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-Sulfanylbenzoic acid[3][4] |

| CAS Number | 1074-36-8[1][3] |

| Chemical Formula | C₇H₆O₂S[1][3][4] |

| Molecular Weight | 154.19 g/mol [2][5] |

| SMILES | C1=CC(=CC=C1C(=O)O)S[3] |

| InChI | InChI=1S/C7H6O2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H,8,9)[1][4] |

| Synonyms | p-Mercaptobenzoic acid, 4-Carboxybenzenethiol, p-Carboxythiophenol[1][4] |

Physicochemical Properties

This compound is a cream-colored or white to light yellow crystalline solid.[1][6] It is sensitive to air and temperature and is hygroscopic.[6][7] It is soluble in polar solvents like alcohol and ether but sparingly soluble in water.[1][5][7]

Table 2: Physicochemical Data for this compound

| Property | Value |

| Melting Point | 215–224 °C[3][5][6] |

| Boiling Point | 314.3 ± 25.0 °C (Predicted)[5][6] |

| Density | 1.345 ± 0.06 g/cm³ (Predicted)[5][6] |

| pKa | 4.05 ± 0.10 (Predicted)[6][7] |

Synthesis and Reactivity

Synthesis

A common method for synthesizing 4-MBA involves the reaction of p-chlorobenzoic acid with thiourea (B124793) in the presence of an iodine catalyst, followed by hydrolysis.[8][9] This multi-step process yields high-purity 4-MBA suitable for research applications.[9]

Reactivity

The bifunctionality of 4-MBA governs its reactivity:

-

Thiol Group (-SH): This group has a strong affinity for noble metal surfaces (e.g., gold, silver), leading to the spontaneous formation of stable, highly organized self-assembled monolayers (SAMs).[2][6] In oxidative environments, the thiol group can form a disulfide bond, creating 4,4'-dithiobis(benzoic acid), a common impurity.[2]

-

Carboxylic Acid Group (-COOH): This group provides a handle for various chemical modifications.[2] It can be deprotonated to a carboxylate for electrostatic interactions or can undergo esterification and amidation reactions.[2][10] This functionality is crucial for linking other molecules or materials to the metal-bound monolayer.

Key Applications and Experimental Protocols

The unique properties of 4-MBA make it invaluable in materials science and biochemistry. Its most prominent application is as a model analyte and molecular linker in Surface-Enhanced Raman Scattering (SERS).[5][6]

Application in SERS-based Intracellular pH Sensing

4-MBA is widely used to functionalize metallic nanoparticles (like gold nanostars) to create sensitive SERS-based pH probes.[11][12] When these functionalized nanoparticles are introduced into cells, the vibrational modes of 4-MBA in the SERS spectrum shift in a pH-dependent manner, allowing for precise measurements of the intracellular pH.[11][12] This technique offers a significant advantage over fluorescent indicators by avoiding photobleaching.[12]

Experimental Protocols

This protocol is adapted from established industrial methods.

-

Reaction Setup: In a 10 L glass reactor at 20-25°C, add 6.4 L of ethanol. While stirring, add 800 g (5.1 mol) of p-chlorobenzoic acid and 583 g (7.7 mol) of thiourea. Continue stirring at room temperature until all solids are dissolved.

-

Intermediate Formation: Add 1.29 g (5.1 mmol) of iodine to the mixture. Heat the solution to reflux (75-80°C) and maintain for 7 hours.

-

Isolation of Intermediate: Cool the reaction mixture to 0-5°C and let it stand for 3 hours. Filter the resulting precipitate. Wash the filter cake twice with 2.5 L of ethanol. Dry the intermediate under reduced pressure at 50°C.

-

Hydrolysis: In a separate 10 L reactor, add 4.2 L of deionized water. Add 600 g of the dried intermediate, followed by the batch-wise addition of 208 g (5.2 mol) of solid sodium hydroxide. Stir the mixture at room temperature for 1 hour.

-

Precipitation of Crude Product: Filter the solution. To the filtrate, add 3 L of ice-cold glacial acetic acid dropwise to adjust the pH to 1-2, which will cause a solid to precipitate.

-

Isolation of Crude Product: Cool the mixture to below 10°C and stir for 1 hour. Filter the precipitate, wash the filter cake twice with 1.2 L of deionized water, and dry under vacuum at 40°C to obtain crude 4-MBA.

-

Purification: In a 5 L reactor, add 2 L of ethyl acetate and the 402 g of crude product. Heat to reflux until dissolved. Cool the solution to 0-5°C and hold for 2 hours to crystallize the pure product. Filter and dry the final product under vacuum at 40°C.

-

Nanoparticle Synthesis: Synthesize gold nanostars according to established protocols (e.g., using a seed-mediated growth method with CTAC as a capping agent).

-

Preparation of 4-MBA Solution: Prepare a 2.0 mM solution of 4-MBA in ethanol.

-

Functionalization: To 1 mL of the synthesized gold nanostar solution, add 10 µL of the 2.0 mM 4-MBA solution. Allow the mixture to shake for approximately 20 hours to ensure the formation of a self-assembled monolayer on the nanostar surface.

-

Purification: Centrifuge the solution at 6000 g for 5 minutes. Discard the supernatant and resuspend the pellet of functionalized nanostars in 1 mL of ultrapure water.

-

Cellular Incubation: Plate cells (e.g., SW620 colon cancer cells) in glass-bottom dishes. Two hours prior to imaging, replace the culture medium and add an appropriate volume (e.g., ~18.7 µL) of the purified, 4-MBA functionalized nanostar solution to the cells.

-

SERS Measurement: Perform Raman microscopy on the incubated cells using a suitable laser excitation wavelength (e.g., 633 nm). Acquire spectra from intracellular regions containing nanoparticle aggregates.

-

Data Analysis: Analyze the collected spectra by monitoring the frequency shift or intensity changes of pH-sensitive Raman peaks of 4-MBA (e.g., the ν(COO⁻) stretch around 1410 cm⁻¹ or the ν₈ₐ ring breathing mode around 1580 cm⁻¹) to determine the intracellular pH based on a pre-established calibration curve.[11]

Relevance in Drug Development

While primarily a tool in materials science and analytics, 4-MBA and its derivatives have relevance in the pharmaceutical field.

-

Drug Delivery: Thiolated polymers, or "thiomers," are valuable excipients for drug delivery due to their mucoadhesive properties. Chitosan (B1678972) has been covalently modified with this compound to create a novel thiomer with significantly enhanced mucoadhesion, making it a promising candidate for oral drug formulations.[13]

-

Biological Activity: Some studies have identified this compound as a receptor antagonist that binds to the benzodiazepine (B76468) site of the GABA-A receptor, thereby blocking the action of GABA.[14][15] This suggests a potential, though not extensively explored, role in neuroscience research. Detailed signaling pathways associated with this antagonism are not well-documented in the literature.

Safety and Handling

This compound is classified as an irritant.[16]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[17]

-

Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves and eye protection.[18] Use in a well-ventilated area or fume hood to avoid inhalation of dust.[17] Wash skin thoroughly after handling.[17]

-

Storage: Store in a cool, dry place under an inert atmosphere, as the compound is sensitive to air, light, and moisture.[6][7]

References

- 1. CAS 1074-36-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1074-36-8 | Benchchem [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Benzoic acid, 4-mercapto- [webbook.nist.gov]

- 5. This compound CAS#: 1074-36-8 [m.chemicalbook.com]

- 6. This compound | 1074-36-8 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. CN115710207B - Preparation method of this compound - Google Patents [patents.google.com]

- 10. Synthesis routes of this compound [benchchem.com]

- 11. Comparison of this compound SERS Based Methods for pH Determination In Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of this compound Surface-Enhanced Raman Spectroscopy-Based Methods for pH Determination in Cells [opg.optica.org]

- 13. Chitosan-4-mercaptobenzoic acid: synthesis and characterization of a novel thiolated chitosan - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. This compound | 1074-36-8 | FM15328 | Biosynth [biosynth.com]

- 15. This compound | CymitQuimica [cymitquimica.com]

- 16. chembk.com [chembk.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. This compound | 1074-36-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

Synthesis of 4-Mercaptobenzoic Acid from p-Chlorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-mercaptobenzoic acid (4-MBA) from p-chlorobenzoic acid. This compound is a crucial intermediate in the synthesis of pharmaceuticals, organic dyes, and other functional materials.[1][2] This document outlines a robust and high-yield synthetic route, detailing the experimental protocol, reaction parameters, and purification techniques. The information presented is intended to be a valuable resource for professionals in chemical research and drug development.

Overview of the Synthetic Pathway

The synthesis of this compound from p-chlorobenzoic acid is typically achieved through a two-step process. The first step involves the reaction of p-chlorobenzoic acid with thiourea (B124793) in the presence of a catalyst to form an isothiouronium salt intermediate. This intermediate is then hydrolyzed under basic conditions, followed by acidification, to yield the final product, this compound. This method is favored for its use of readily available and inexpensive starting materials, as well as for its high overall yield and product purity.[2]

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties of the reactant and the final product is provided in the table below.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| p-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 241.5 | White solid |

| This compound | C₇H₆O₂S | 154.19 | 215-224 | White to yellow-green crystalline powder |

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound from p-chlorobenzoic acid. The protocol is based on established methods that have been reported to achieve high yields and purity.[1][2]

Step 1: Synthesis of the Isothiouronium Salt Intermediate

-

Reaction Setup: In a 10 L glass reactor equipped with a stirrer, add 6.4 L of ethanol (B145695) at a temperature of 20-25°C.[1]

-

Addition of Reactants: To the ethanol, add 800 g (5.1 mol) of p-chlorobenzoic acid and 583 g (7.7 mol) of thiourea. Stir the mixture at room temperature until all solids have dissolved.[1]

-

Catalyst Addition and Reflux: Add 1.29 g (5.1 mmol) of iodine to the reaction mixture. Heat the mixture to reflux, maintaining an internal temperature of 75-80°C, and continue the reaction for 7 hours.[1]

-

Isolation of the Intermediate: After the reaction is complete, cool the mixture to 0-5°C and let it stand for 3 hours.[1] Filter the resulting precipitate to obtain the intermediate. Wash the filter cake twice with 2.5 L of ethanol, allowing 30 minutes for each wash.[1] Dry the intermediate under reduced pressure at 50°C for 24 hours.[1]

Step 2: Hydrolysis to this compound

-

Hydrolysis Setup: In a separate 10 L glass reactor, add 4.2 L of deionized water.

-

Hydrolysis Reaction: Add 600 g (2.6 mol) of the dried intermediate to the water.[1] While stirring, add 208 g (5.2 mol) of solid sodium hydroxide (B78521) in batches.[1] Continue stirring the mixture at room temperature for 1 hour.[1]

-

Acidification and Precipitation: Filter the reaction mixture. To the filtrate, slowly add 3 L of glacial acetic acid dropwise to adjust the pH of the solution to 1-2, which will cause a solid to precipitate.[1]

-

Isolation of Crude Product: Cool the mixture to below 10°C using an ice bath and stir for 1 hour.[1] Filter the precipitate and wash the filter cake twice with 1.2 L of deionized water.[1] Dry the crude product under vacuum at 40°C.[1]

Step 3: Purification by Recrystallization

-

Recrystallization: In a 5 L glass reactor, add 2 L of ethyl acetate (B1210297) and the crude this compound solid.[1]

-

Crystallization: Heat the mixture to reflux until the solid is completely dissolved.[1] Cool the solution to 0-5°C in an ice bath and keep it at this temperature for 2 hours to allow for the formation of crystals.[1]

-

Final Product Isolation: Filter the recrystallized product and dry it under vacuum at 40°C to obtain pure this compound.[1] This process can yield a product with a purity of over 99% (as determined by HPLC) and an overall yield exceeding 90%.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound from p-chlorobenzoic acid.

Table 1: Reactants and Reagents

| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| p-Chlorobenzoic Acid | 156.57 | 800 | 5.1 | 1 |

| Thiourea | 76.12 | 583 | 7.7 | ~1.5 |

| Iodine | 253.81 | 1.29 | 0.0051 | ~0.001 |

| Sodium Hydroxide | 40.00 | 208 | 5.2 | 2 (relative to intermediate) |

[Source:[1]]

Table 2: Solvents and Purification Agents

| Substance | Volume | Purpose |

| Ethanol | 6.4 L (initial) + 5 L (wash) | Reaction solvent and washing agent |

| Deionized Water | 4.2 L (initial) + 2.4 L (wash) | Hydrolysis solvent and washing agent |

| Glacial Acetic Acid | 3 L | Acidification |

| Ethyl Acetate | 2 L | Recrystallization solvent |

[Source:[1]]

Table 3: Reaction Conditions and Yield

| Parameter | Value |

| Reaction Temperature (Step 1) | 75-80°C |

| Reaction Time (Step 1) | 7 hours |

| Reaction Temperature (Step 2) | Room Temperature |

| Reaction Time (Step 2) | 1 hour |

| Final Product Yield | >90% |

| Final Product Purity (HPLC) | >99% |

[Source:[2]]

Visualized Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified reaction mechanism for the synthesis of this compound.

Conclusion

The described method for synthesizing this compound from p-chlorobenzoic acid is an efficient and high-yielding process suitable for laboratory and potential scale-up applications. The use of common and inexpensive reagents makes this a cost-effective synthetic route. The detailed protocol and quantitative data provided in this guide should enable researchers and professionals in the field to successfully replicate and adapt this synthesis for their specific needs.

References

An In-depth Technical Guide to the Solubility of 4-Mercaptobenzoic Acid in Ethanol and Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Mercaptobenzoic acid (4-MBA) is a bifunctional organic molecule with the chemical formula HSC₆H₄COOH. Its structure, comprising a benzene (B151609) ring substituted with a thiol (-SH) and a carboxylic acid (-COOH) group, allows it to participate in a variety of chemical reactions and surface functionalizations. General chemical literature indicates that 4-MBA is soluble in polar solvents such as alcohols and water.[1] However, a thorough search of scientific databases reveals a lack of specific quantitative solubility data (e.g., in g/L or mol/L at specified temperatures).

Accurate solubility data is a critical parameter in numerous scientific and industrial applications, including:

-

Drug Development: Solubility influences bioavailability, formulation, and dosage of pharmaceutical products.

-

Materials Science: The formation of self-assembled monolayers (SAMs) on metallic surfaces is often performed from solution, making solubility a key factor in controlling film quality.

-

Chemical Synthesis: Understanding solubility is essential for reaction kinetics, purification, and crystallization processes.

This guide provides a standardized approach to experimentally determine the solubility of 4-MBA in ethanol (B145695) and water.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1074-36-8 | Generic |

| Molecular Formula | C₇H₆O₂S | Generic |

| Molecular Weight | 154.19 g/mol | Generic |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 215-224 °C | Generic |

| pKa | 4.05 (Predicted) | Generic |

Quantitative Solubility Data

As of the publication of this guide, specific experimental quantitative solubility data for this compound in ethanol and water is not extensively reported in peer-reviewed literature. The table below is provided as a template for researchers to populate with their experimentally determined values.

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Molar Solubility (x) |

| Water | 25 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Water | 37 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Ethanol | 25 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Ethanol | 37 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

Researchers should fill this table with their own experimental findings.

Experimental Protocols

To ensure accurate and reproducible results, the following detailed protocols are provided. The primary method for determining equilibrium solubility is the shake-flask method, as recommended by the OECD Guideline 105.[1][2][3][4] The concentration of the dissolved 4-MBA in the saturated solution can then be determined using analytical techniques such as UV-Vis Spectrophotometry or HPLC.

General Workflow for Solubility Determination

The overall process for determining the solubility of 4-MBA is depicted in the following workflow diagram.

Shake-Flask Method for Equilibrium Solubility

This method is designed to achieve a saturated solution of 4-MBA at a specific temperature.

-

Apparatus and Materials:

-

Glass flasks or vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

This compound (≥99% purity)

-

Ethanol (anhydrous, HPLC grade)

-

Deionized water

-

-

Procedure:

-

Add an excess amount of 4-MBA to a flask. A preliminary test can be run to estimate the amount needed to achieve saturation.

-

Add a known volume of the solvent (ethanol or water) to the flask.

-

Tightly seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.[5][6][7]

-

After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant for analysis. It is crucial to avoid aspirating any solid particles. The sample should be immediately filtered through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial.

-

Analytical Quantification Methods

The concentration of 4-MBA in the filtered supernatant can be determined using the following methods.

This method is suitable for rapid quantification, assuming no other components in the solution absorb at the same wavelength.

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

Determine λmax: Prepare a dilute solution of 4-MBA in the chosen solvent and scan across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Aromatic acids typically exhibit strong absorbance in the UV region.

-

Prepare Calibration Standards: Create a series of standard solutions of 4-MBA of known concentrations in the same solvent used for the solubility test.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

Analyze Sample: Dilute the filtered supernatant from the shake-flask experiment with the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample. Remember to account for the dilution factor to calculate the concentration of the original saturated solution.

-

HPLC offers higher specificity and is the preferred method, especially if impurities are a concern. A reversed-phase method is generally suitable for 4-MBA.

-

Instrumentation and Conditions (Representative):

-

HPLC System: With UV detector

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A mixture of acetonitrile (B52724) and an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water). The acidic mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: The λmax determined from UV-Vis spectrophotometry.

-

Injection Volume: 10-20 µL

-

-

Procedure:

-

Prepare Standard Solutions: Prepare a series of standard solutions of 4-MBA with known concentrations in the mobile phase.

-

Generate Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration to create a calibration curve.

-

Analyze Sample: Dilute the filtered supernatant from the shake-flask experiment with the mobile phase. Inject the diluted sample into the HPLC system.

-

Calculate Concentration: Identify the 4-MBA peak in the chromatogram by its retention time. Use the peak area and the calibration curve to determine the concentration in the diluted sample. Apply the dilution factor to find the concentration in the original saturated solution.

-

Visualization of Experimental Protocols

The following diagrams illustrate the key experimental procedures described above.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 2. Water Solubility | Scymaris [scymaris.com]

- 3. oecd.org [oecd.org]

- 4. filab.fr [filab.fr]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. downloads.regulations.gov [downloads.regulations.gov]

A Comprehensive Technical Guide to 4-Mercaptobenzoic Acid

CAS Number: 1074-36-8[1][2][3]

This technical guide provides an in-depth overview of 4-Mercaptobenzoic acid (4-MBA), a versatile organosulfur compound with significant applications in nanotechnology, materials science, and analytical chemistry. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical properties, safety data, and key experimental protocols.

Core Chemical and Physical Properties

This compound, with the linear formula HSC₆H₄CO₂H, is a white to pale yellow crystalline solid.[2] It is characterized by the presence of both a thiol (-SH) and a carboxylic acid (-COOH) functional group, enabling its use as a bifunctional linker molecule.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Weight | 154.19 g/mol | [3][4] |

| Melting Point | 215-224 °C | [5] |

| Appearance | White to pale yellow powder/crystal | [2][6] |

| Solubility | Insoluble in water; soluble in alcohol and ether. | [2] |

| pKa | 4.05 (Predicted) | [2] |

Safety and Hazard Information

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a laboratory setting.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | References |

| Hazard Class | Skin Irrit. 2 | Causes skin irritation. | [4][7] |

| Eye Irrit. 2A | Causes serious eye irritation. | [4][7] | |

| STOT SE 3 | May cause respiratory irritation. | [7][8] | |

| Signal Word | Warning | [5][8][9] | |

| Precautionary | P261 | Avoid breathing dust. | [7] |

| P264 | Wash skin thoroughly after handling. | [7][9] | |

| P280 | Wear protective gloves/eye protection/face protection. | [7][9] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [7] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][9] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of p-chlorobenzoic acid with thiourea, followed by hydrolysis.[7][10]

Methodology:

-

Reaction Setup: In a 10L glass reactor, add 6.4L of ethanol (B145695) at 20-25°C. While stirring, add 800g (5.1 mol) of p-chlorobenzoic acid and 583g (7.7 mol) of thiourea. Continue stirring at room temperature until all solids are dissolved.

-

Catalysis and Reflux: Add 1.29g (5.1 mmol) of iodine as a catalyst to the reaction mixture. Heat the mixture to reflux, maintaining an internal temperature of 75-80°C for 7 hours.

-

Intermediate Isolation: After the reaction is complete, cool the mixture to 0-5°C and let it stand for 3 hours. Filter the resulting precipitate to obtain a filter cake. Wash the filter cake twice with 2.5L of ethanol for 30 minutes each time. Dry the washed cake under reduced pressure at 50°C for 24 hours to yield the intermediate product.

-

Hydrolysis: In a separate 10L reactor, add 4.2L of deionized water. While stirring, add 600g (2.6 mol) of the intermediate, followed by the portion-wise addition of 208g (5.2 mol) of solid sodium hydroxide. Stir the mixture at room temperature for 1 hour, then filter.

-

Precipitation and Purification: To the filtrate, slowly add 3L of glacial acetic acid to adjust the pH to 1-2, which will cause the product to precipitate. Cool the mixture to below 10°C in an ice bath and stir for 1 hour. Filter the solid, wash the filter cake with 1.2L of deionized water twice, and dry under vacuum at 40°C to obtain the crude this compound.

-

Recrystallization: For further purification, dissolve the crude product in 2L of ethyl acetate (B1210297) and heat to reflux. Cool the solution to 0-5°C to induce crystallization. Filter the purified product and dry under vacuum at 40°C.

Caption: Workflow for the synthesis of this compound.

Preparation of Self-Assembled Monolayers (SAMs) on Gold

The thiol group of 4-MBA exhibits a strong affinity for gold surfaces, leading to the spontaneous formation of ordered, self-assembled monolayers. This property is widely exploited in surface functionalization and sensor development.

Methodology:

-

Substrate Preparation: Use clean, gold-coated substrates. Thorough cleaning is critical for forming high-quality SAMs. Piranha solution (a 3:7 v/v mixture of 30% H₂O₂ and concentrated H₂SO₄) can be used for cleaning glass-based gold substrates, but extreme caution is necessary.

-

Thiol Solution Preparation: Prepare a dilute solution of this compound in a suitable solvent, typically ethanol.

-

Self-Assembly: Immerse the clean gold substrate into the thiol solution using tweezers. To minimize oxidation, reduce the headspace in the container and backfill with an inert gas like nitrogen. Seal the container and allow the assembly to proceed for 24-48 hours.

-

Rinsing and Drying: After assembly, remove the substrate from the solution and rinse it thoroughly with fresh solvent to remove non-chemisorbed molecules. Dry the substrate with a gentle stream of dry nitrogen.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. Synthesis and characterization of Au102(p-MBA)44 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C7H6O2S | CID 95738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 99 1074-36-8 [sigmaaldrich.com]

- 6. High-Efficiency SERS of this compound and Biphenyl-4,4′-Dithiol via Nanoparticle-on-Mirror Plasmonic Nanocavities [mdpi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. Surface-enhanced Raman spectroscopy of one and a few molecules of acid 4-mercaptobenzoic in AgNP enabled by hot spots generated by hydrogen bonding - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. CN115710207B - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Vibrational Modes of 4-Mercaptobenzoic Acid in Raman Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational modes of 4-Mercaptobenzoic acid (4-MBA) as characterized by Raman spectroscopy. 4-MBA is a widely used molecule in surface-enhanced Raman spectroscopy (SERS) studies, often employed as a pH-sensitive reporter and for investigating molecular adsorption on metallic surfaces. Understanding its Raman spectrum is crucial for accurate data interpretation in various research and development applications.

Core Principles of 4-MBA Raman Spectroscopy

This compound is a bifunctional molecule featuring a thiol (-SH) group that readily forms a self-assembled monolayer (SAM) on noble metal surfaces (e.g., gold and silver) via a thiolate bond, and a carboxylic acid (-COOH) group that exhibits distinct vibrational modes depending on its protonation state.[1] This pH-dependent spectral signature makes 4-MBA an excellent probe for local environmental acidity.[2][3]

The Raman spectrum of 4-MBA is characterized by several key vibrational modes originating from its aromatic ring, the carboxylic acid group, and the carbon-sulfur bond. The most prominent peaks are typically the aromatic ring breathing modes.[1][2] The absence of the S-H stretching mode (typically around 2566 cm⁻¹) in SERS spectra indicates the successful binding of the molecule to the metallic substrate through the sulfur atom.[1]

Vibrational Modes of this compound

The following table summarizes the key vibrational modes of 4-MBA observed in Raman and SERS spectra, with assignments based on experimental data and density functional theory (DFT) calculations.[4][5][6] Peak positions can vary slightly depending on the experimental conditions, such as the substrate, pH, and solvent.

| Raman Shift (cm⁻¹) | Vibrational Assignment | Notes |

| ~1700 | C=O stretch of the protonated carboxyl group (COOH) | This peak is a strong indicator of an acidic environment (low pH).[2][3] |

| ~1590 | ν₈ₐ aromatic ring vibration (C-C stretch) | One of the most intense peaks in the spectrum. Its frequency can shift with changing pH.[1][2][3] |

| ~1414 | Symmetric COO⁻ stretch of the deprotonated carboxyl group | This peak is characteristic of a basic environment (high pH).[2][3] |

| ~1380 | Symmetric COO⁻ stretch of the deprotonated carboxyl group | Also indicative of a basic environment. The observation of this peak can be influenced by the molecule's orientation on the nanoparticle surface.[3] |

| ~1080 | ν₁₂ aromatic ring breathing mode (C-S stretching) | Another dominant peak in the spectrum.[2][7] |

| ~1078 | Ring breathing and ν(CC) of the aromatic ring | A strong and reliable peak for identifying 4-MBA.[1] |

| ~2566 | S-H stretching | This peak is present in the Raman spectrum of solid 4-MBA but absent in SERS spectra where the molecule is bound to a metal surface via the thiol group.[1] |

Experimental Protocols

The following sections detail generalized methodologies for the preparation and analysis of 4-MBA using Raman spectroscopy, with a focus on SERS.

1. Preparation of SERS Substrates

Surface-enhanced Raman spectroscopy requires a plasmonically active substrate, typically gold or silver nanoparticles or nanostructured surfaces.

-

Gold/Silver Nanoparticle Synthesis: Colloidal nanoparticles can be synthesized using established methods, such as the seed-mediated growth for gold nanostars or the reduction of a metal salt (e.g., HAuCl₄ or AgNO₃) with a reducing agent like sodium borohydride.[3]

-

Nanostructured Surfaces: Alternatively, gold nanoisland films can be created by annealing a thin film of gold deposited on a substrate like glass.[2]

2. Functionalization of Substrates with 4-MBA

Self-assembled monolayers of 4-MBA are typically formed by incubating the SERS substrate in a 4-MBA solution.

-

Solution Preparation: Prepare a solution of 4-MBA in ethanol (B145695) (e.g., 0.03 M).[2]

-

Incubation: Immerse the SERS substrate in the 4-MBA solution for a sufficient period (e.g., 24 hours) to allow for the formation of a stable SAM.[2]

-

Rinsing: After incubation, thoroughly rinse the functionalized substrate with deionized water to remove any unbound molecules.[2]

3. Raman Spectroscopy Measurement

-

Instrumentation: A confocal Raman microscope equipped with a suitable laser excitation source (e.g., 532 nm, 633 nm, or 785 nm) and a high-resolution spectrometer is typically used.[3][8]

-

Data Acquisition:

-

Place the 4-MBA functionalized substrate on the microscope stage.

-

Focus the laser onto the sample surface.

-

Acquire Raman spectra using an appropriate laser power and integration time to achieve a good signal-to-noise ratio. For SERS measurements on biological samples, a 785 nm laser is often preferred to minimize background fluorescence.[3]

-

-

Calibration: Calibrate the Raman spectrometer using a standard reference material, such as a silicon wafer, before measurements.[3]

Logical Workflow for Raman Analysis of 4-MBA

The following diagram illustrates the typical workflow for analyzing 4-MBA using Raman spectroscopy, from sample preparation to data analysis.

Caption: Experimental workflow for Raman analysis of 4-MBA.

This guide provides a foundational understanding of the vibrational modes of this compound in Raman spectroscopy. For more specific applications and advanced techniques, consulting the primary research literature is recommended.

References

- 1. Surface-enhanced Raman spectroscopy of one and a few molecules of acid 4-mercaptobenzoic in AgNP enabled by hot spots generated by hydrogen bonding - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Comparison of this compound SERS Based Methods for pH Determination In Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vibrational spectroscopy and density functional theory study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. OPG [opg.optica.org]

self-assembly mechanism of 4-Mercaptobenzoic acid on gold surfaces

An In-Depth Technical Guide to the Self-Assembly Mechanism of 4-Mercaptobenzoic Acid on Gold Surfaces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the self-assembly of this compound (4-MBA) on gold surfaces. It details the molecular interactions, influencing factors, and characterization methodologies, presenting quantitative data and experimental protocols to support advanced research and development.

Core Self-Assembly Mechanism

The formation of a 4-MBA self-assembled monolayer (SAM) on a gold surface is a spontaneous process driven by a strong, specific interaction between the sulfur atom of the thiol group and the gold substrate. This process leads to a highly ordered, densely packed molecular layer.

1.1. The Gold-Sulfur Bond: The Anchoring Point The primary driving force for the assembly is the formation of a covalent bond between the sulfur atom of the 4-MBA's thiol group (-SH) and the gold surface atoms.[1][2] During this process, the hydrogen atom of the thiol group is lost, and a strong gold-thiolate (Au-S) bond is formed.[3] This chemisorption is a robust anchoring mechanism that initiates the monolayer formation.[2] The disappearance of the S-H stretching band (around 2570 cm⁻¹) and the appearance of a new band for the S-Au bond (around 257-260 cm⁻¹) in Raman spectra provide direct evidence of this covalent linkage.[1][3]

1.2. Molecular Orientation and Packing Upon binding to the gold surface, 4-MBA molecules arrange themselves into a densely packed monolayer. The molecules are generally tilted with respect to the surface normal.[4] This orientation is a result of the interplay between the Au-S bond, intermolecular forces, and the steric hindrance of the benzene (B151609) ring. The aromatic ring has a specific angle relative to the gold surface, and the carboxylic acid (-COOH) tail group is directed away from the surface, forming the outer interface of the monolayer.[4][5] This outward orientation of the functional carboxyl groups is critical for subsequent applications, such as biosensor functionalization and drug delivery, as it makes them available for further chemical modification or interaction.[6][7]

1.3. Intermolecular Interactions: Driving Order While the Au-S bond anchors the molecules, intermolecular hydrogen bonding between the carboxylic acid head groups of adjacent 4-MBA molecules is crucial for the formation of a stable, well-ordered monolayer.[6][8] These hydrogen bonds contribute significantly to the packing density and structural integrity of the film. The degree of hydrogen bonding can be influenced by the preparation conditions, such as the solvent composition.[6] Studies have shown that the packing density of 4-MBA on gold is higher than that of similar molecules like thiophenol or 4-mercaptophenol, which is attributed to these strong intermolecular interactions.[8][9]

1.4. Influence of Environmental Factors The structure and properties of the 4-MBA SAM are highly sensitive to environmental conditions, particularly pH.

-

pH: The terminal carboxylic acid group can be protonated (-COOH) or deprotonated (-COO⁻) depending on the pH of the surrounding environment.[6][10] At acidic pH, the group is protonated, while at neutral or alkaline pH, it deprotonates to form a carboxylate salt.[11] This change in protonation state alters the surface charge and can be monitored using techniques like Surface-Enhanced Raman Spectroscopy (SERS) and cyclic voltammetry.[6][12][13] The protonation state directly impacts the monolayer's properties, including its interaction with other molecules and its stability.

-

Solvent: The choice of solvent for the self-assembly process can affect the quality and order of the resulting monolayer. Ethanol (B145695) is a commonly used solvent for preparing high-quality SAMs. The stability of the monolayer can be enhanced when assembled from an acidified ethanol solution compared to pure ethanol.[10]

Quantitative Data Presentation

The following tables summarize key quantitative data from spectroscopic and physical characterization of 4-MBA SAMs on gold.

Table 1: Key Spectroscopic Data for 4-MBA on Gold

| Technique | Feature | Wavenumber / Position (cm⁻¹ or eV) | Assignment / Interpretation | References |

| SERS/Raman | S-H Stretch (in powder) | ~2570 | Thiol group before binding | [1][3] |

| S-Au Stretch | ~260 | Covalent bond formation with gold surface | [3] | |

| Ring Breathing Mode | 1076 - 1080 | Aromatic ring vibration, often used as a reference peak | [4][13][14] | |

| C-C Stretch | 1586 - 1588 | Aromatic ring C-C stretching | [4][13][14] | |

| Symmetric COO⁻ Stretch | 1380 - 1423 | Deprotonated carboxylate group (higher pH) | [12][13][15] | |

| COOH Stretch | ~1700 | Protonated carboxylic acid group (lower pH) | [12][16] | |

| XPS | S 2p₃/₂ (Thiolate) | ~162.0 | Sulfur covalently bound to gold | [1] |

| S 2p₃/₂ (Disulfide) | ~162.9 | Oxidized thiol groups | [1] |

Table 2: Physical and Structural Properties

| Property | Value / Observation | Method | Significance | References |

| Surface Coverage / Packing Density | Increases in the order: Thiophenol < 4-Mercaptophenol < 4-MBA | XPS | Demonstrates the high packing density of 4-MBA due to intermolecular H-bonding. | [8][9] |

| Monolayer Formation | Two-step adsorption process | Surface Plasmon Resonance (SPR) | Indicates a rapid initial adsorption followed by a slower organization phase. | [10] |

| Hydrodynamic Diameter (4-MBA on AuNPs) | ~3.7 - 4.4 nm | HRTEM, ¹H-DOSY NMR | Characterizes the size of functionalized nanoparticles. | [17] |

Experimental Protocols

Detailed methodologies are essential for creating reproducible, high-quality 4-MBA SAMs.

3.1. Protocol for SAM Preparation on Gold Substrates

This protocol is a standard procedure for forming a 4-MBA monolayer on a gold-coated substrate.

-

Substrate Preparation:

-

Use clean, gold-coated substrates (e.g., template-stripped gold for maximum smoothness).

-

Ensure the environment is free from contaminants like silanes or iodine.

-

Clean substrates by rinsing thoroughly with 200-proof ethanol.

-

Dry the substrates under a stream of dry nitrogen gas.

-

-

Solution Preparation:

-

Prepare a dilute solution of this compound, typically 0.1 to 1.0 mM, in 200-proof ethanol.

-

Use a clean glass or polypropylene (B1209903) container for mixing. Sonication can be used to ensure complete dissolution.

-

-

Self-Assembly (Incubation):

-

Immerse the clean, dry gold substrate into the 4-MBA solution using clean tweezers. Place each substrate in its own container to prevent cross-contamination.

-

Minimize headspace above the solution and backfill the container with an inert gas like dry nitrogen to reduce oxidation.

-

Seal the container tightly (e.g., with a cap and Parafilm).

-

Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.

-

-

Post-Assembly Rinsing:

-

After incubation, carefully remove the substrate from the thiol solution.

-

Rinse the substrate thoroughly with fresh ethanol to remove any non-covalently bound (physisorbed) molecules.

-

Dry the substrate again under a stream of dry nitrogen.

-

Store the prepared SAMs in a clean, dry environment (e.g., a petri dish) until characterization.

-

3.2. Key Characterization Methodologies

-

Surface-Enhanced Raman Spectroscopy (SERS):

-

Objective: To confirm the formation of the Au-S bond, study molecular orientation, and investigate the pH-dependent protonation state of the carboxyl group.

-

Procedure: A SERS-active substrate (such as gold nanoparticles or nanostructured gold film) functionalized with 4-MBA is used. A laser (e.g., 532 nm, 785 nm) is focused on the sample. The scattered light is collected and analyzed by a Raman spectrometer.

-

Analysis: Look for the disappearance of the S-H peak (~2570 cm⁻¹) and the appearance of peaks corresponding to ring vibrations (1078 cm⁻¹, 1587 cm⁻¹) and the carboxyl/carboxylate group (1400-1700 cm⁻¹) to confirm successful monolayer formation and determine its chemical state.[4][11][12]

-

-

X-ray Photoelectron Spectroscopy (XPS):

-

Objective: To determine the elemental composition of the surface and the chemical state of the sulfur atom, and to evaluate the relative packing density of the monolayer.[8][9]

-

Procedure: The SAM-coated gold substrate is placed in an ultra-high vacuum chamber and irradiated with X-rays. The kinetic energy of the emitted photoelectrons is measured.

-

Analysis: High-resolution scans of the S 2p region are used to identify the peak corresponding to the gold-thiolate bond (~162 eV). The attenuation of the Au 4f signal from the underlying substrate can be used to calculate the thickness and relative packing density of the monolayer.[18]

-

-

Cyclic Voltammetry (CV):

-

Objective: To study the electrochemical properties of the SAM, particularly the potential-driven protonation/deprotonation of the terminal carboxyl group.[6]

-

Procedure: The 4-MBA functionalized gold substrate is used as the working electrode in a three-electrode electrochemical cell containing a suitable electrolyte. The potential is swept, and the resulting current is measured.

-

Analysis: The voltammetric peaks associated with the protonation and deprotonation process are observed. The position of these peaks is highly dependent on the pH of the electrolyte, providing insight into the pKa of the surface-bound molecules.[6][10]

-

Mandatory Visualizations

The following diagrams illustrate the key processes and relationships in the self-assembly of 4-MBA on gold.

Caption: Workflow of the 4-MBA self-assembly process on a gold surface.

Caption: Schematic of 4-MBA binding to a gold surface.

Caption: Experimental workflow for SAM preparation and analysis.

Caption: Reversible protonation of the 4-MBA terminal group with pH.

References

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Modification of carbon foam with this compound functionalised gold nanoparticles for an application in a yeast-based microbial fuel cell - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. 4-Mercaptophenylboronic acid SAMs on gold: comparison with SAMs derived from thiophenol, 4-mercaptophenol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of this compound SERS Based Methods for pH Determination In Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. High Recognition of Isomer-Stabilized Gold Nanoparticles through Matrix Imprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Conjugation of thiol-terminated molecules to ultrasmall 2 nm-gold nanoparticles leads to remarkably complex 1 H-NMR spectra - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C5TB02443A [pubs.rsc.org]

- 18. lee.chem.uh.edu [lee.chem.uh.edu]

An In-depth Technical Guide to the Electronic Properties of 4-Mercaptobenzoic Acid Monolayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of self-assembled monolayers (SAMs) of 4-Mercaptobenzoic acid (4-MBA). 4-MBA is a bifunctional molecule of significant interest in molecular electronics, sensing, and bio-interfacial science due to its ability to form well-ordered monolayers on metal surfaces and its tunable electronic characteristics.[1][2] This document details the formation, structural characteristics, and electronic properties of 4-MBA monolayers, along with the experimental protocols for their characterization.

Introduction to this compound Monolayers

This compound (C₇H₆O₂S) is an aromatic thiol featuring a thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other, connected by a benzene (B151609) ring.[3][4][5] This unique structure allows it to act as a molecular linker, with the thiol group forming a strong covalent bond with noble metal surfaces like gold and silver, leading to the spontaneous formation of highly ordered, single-molecule-thick layers known as self-assembled monolayers (SAMs).[1][2] The terminal carboxylic acid group can be further modified, enabling the immobilization of biomolecules or the tuning of surface properties.[1] The π-conjugated system of the benzene ring plays a crucial role in the electronic properties of the monolayer, facilitating charge transport.[6]

Formation and Structure of 4-MBA Monolayers

The formation of a 4-MBA SAM on a gold surface is a process of chemisorption, where the sulfur atom of the thiol group forms a stable gold-thiolate (Au-S) bond.[1][7] This process results in a densely packed molecular layer.

On a Au(111) surface, 4-MBA molecules have been shown to arrange in a (√3×4) lattice with a surface coverage (θ) of 0.25.[7] The molecules in the monolayer exhibit a degree of intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, which contributes to the stability of the film.[6] The thickness of a 4-MBA monolayer is estimated to be in the range of 0.8 to 1.2 nm.[2]

Electronic Properties of 4-MBA Monolayers

The electronic properties of 4-MBA monolayers are of central importance for their application in electronic devices. These properties are governed by the molecular structure, the molecule-substrate interface, and the intermolecular interactions within the monolayer.

Work Function

The formation of a 4-MBA SAM on a gold surface modifies the work function of the metal. This change is due to the formation of an interface dipole, resulting from charge rearrangement at the gold-sulfur bond and the collective dipole moments of the 4-MBA molecules. While the precise value can vary depending on the experimental conditions and measurement technique, the formation of thiol-based SAMs on gold is known to alter the work function significantly.

Charge Transport

Charge transport through 4-MBA monolayers is a key parameter for their use in molecular electronics. The mechanism of charge transport in such molecular junctions is typically quantum mechanical tunneling.[8] The conductivity of the monolayer is influenced by the energy alignment of the molecular orbitals (HOMO and LUMO) of 4-MBA with the Fermi level of the metal contacts. The HOMO-LUMO gap of the 4-MBA molecule has been theoretically calculated.[1]

Data Presentation

The following tables summarize the available quantitative data on the structural and electronic properties of 4-MBA and its monolayers.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆O₂S | [3][4][5] |

| Molecular Weight | 154.19 g/mol | [3] |

| HOMO Energy Level (calculated) | -6.33 eV | [9] |

| LUMO Energy Level (calculated) | -0.41 eV | [9] |

| HOMO-LUMO Gap (calculated) | 5.92 eV | [1][9] |

Table 1: Molecular Properties of this compound.

| Property | Value | Substrate | Reference(s) |

| Surface Lattice Structure | (√3×4) | Au(111) | [7] |

| Surface Coverage (θ) | 0.25 | Au(111) | [7] |

| Monolayer Thickness (estimated) | 0.8 - 1.2 nm | Gold | [2] |

Table 2: Structural Properties of 4-MBA Monolayers.

Note: Specific experimental values for work function, conductivity, and charge transfer resistance for 4-MBA monolayers on gold are not consistently reported across the surveyed literature and can be highly dependent on the specific experimental setup.

Experimental Protocols

Detailed methodologies for the formation and characterization of 4-MBA monolayers are crucial for reproducible research.

Formation of 4-MBA Self-Assembled Monolayer on Gold

This protocol describes the preparation of a 4-MBA SAM on a gold substrate from a solution.[3][10][11][12][13]

Materials:

-

Gold-coated substrate (e.g., gold-sputtered silicon wafer or glass slide)

-

This compound (4-MBA)

-

Absolute ethanol (B145695) (200 proof)

-

Deionized (DI) water

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED

-

Clean glass container with a cap

-

Tweezers

-

Nitrogen gas source

Procedure:

-

Substrate Cleaning:

-

Prepare piranha solution in a glass beaker inside a fume hood by slowly adding H₂O₂ to H₂SO₄. The solution is highly corrosive and exothermic.

-

Immerse the gold substrate in the piranha solution for 5-10 minutes.

-

Carefully remove the substrate with tweezers and rinse it thoroughly with copious amounts of DI water, followed by a rinse with absolute ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1 mM solution of 4-MBA in absolute ethanol in a clean glass container.

-

Immerse the cleaned and dried gold substrate into the 4-MBA solution.

-

Seal the container to minimize solvent evaporation and contamination.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

-

-

Post-Formation Processing:

-

Remove the substrate from the solution using tweezers.

-

Rinse the substrate thoroughly with absolute ethanol to remove any physisorbed molecules.

-

Dry the substrate again under a gentle stream of nitrogen.

-

The 4-MBA functionalized substrate is now ready for characterization or further use.

-

Scanning Tunneling Microscopy (STM) of 4-MBA Monolayers

STM is a powerful technique to visualize the atomic and molecular arrangement of the 4-MBA monolayer on the gold surface.[14][15][16][17]

Instrumentation:

-

Scanning Tunneling Microscope

-

Atomically sharp conductive tip (e.g., Pt/Ir or W)

-

STM-compatible sample holder

Procedure:

-

Tip Preparation: Prepare an atomically sharp STM tip, typically by electrochemical etching of a Pt/Ir or Tungsten wire.

-

Sample Mounting: Mount the 4-MBA functionalized gold substrate onto the STM sample holder, ensuring good electrical contact.

-

Imaging:

-

Transfer the sample and tip into the STM chamber. For high-resolution imaging, ultra-high vacuum (UHV) conditions are preferred to avoid surface contamination.

-

Approach the tip to the sample surface until a tunneling current is established.

-

Set the imaging parameters: a typical bias voltage is in the range of -1.0 V to +1.0 V, and the tunneling current is set in the pA to nA range.

-

Scan the desired area of the sample to obtain topographic images of the 4-MBA monolayer.

-

Analyze the images to determine the surface lattice structure and identify any defects in the monolayer.

-

Conductive Atomic Force Microscopy (C-AFM) of 4-MBA Monolayers

C-AFM is used to map the local conductivity of the 4-MBA monolayer, providing insights into the charge transport properties at the nanoscale.[5][18][19][20]

Instrumentation:

-

Atomic Force Microscope equipped with a conductive AFM module

-

Conductive AFM probe (e.g., diamond-coated or metal-coated tip)

-

AFM-compatible sample holder

Procedure:

-

Probe Selection: Choose a conductive AFM probe with a known spring constant and resonant frequency.

-

Sample Mounting: Mount the 4-MBA functionalized gold substrate on the AFM sample stage.

-

Measurement:

-

Engage the conductive tip with the sample surface in contact mode.

-

Apply a DC bias voltage between the conductive tip and the gold substrate.

-

Scan the tip across the surface while simultaneously recording the topography and the current flowing through the tip.

-

The resulting current map provides a spatial distribution of the monolayer's conductivity.

-

Ultraviolet Photoelectron Spectroscopy (UPS) for Work Function Measurement

UPS is a surface-sensitive technique used to determine the work function of the 4-MBA monolayer-covered gold surface.[21][22]

Instrumentation:

-

Ultra-high vacuum (UHV) system

-

Ultraviolet (UV) light source (e.g., He I or He II lamp)

-

Electron energy analyzer

Procedure:

-

Sample Preparation: Prepare the 4-MBA monolayer on the gold substrate as described in Protocol 4.1 and transfer it into the UHV chamber.

-

Measurement:

-

Irradiate the sample surface with UV photons from the light source.

-

Measure the kinetic energy distribution of the photoemitted electrons using the electron energy analyzer.

-

The work function (Φ) can be determined from the secondary electron cutoff in the UPS spectrum using the equation: Φ = hν - (E_Fermi - E_cutoff), where hν is the photon energy, E_Fermi is the Fermi energy, and E_cutoff is the kinetic energy at the secondary electron cutoff.

-

Compare the work function of the bare gold substrate with that of the 4-MBA covered substrate to determine the work function shift.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of 4-MBA monolayers.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Self-Assembly of 4-MBA on a Gold Surface

Caption: Workflow for 4-MBA self-assembly on gold.

Experimental Workflow for Characterization

Caption: Experimental workflow for 4-MBA monolayer characterization.

Charge Transport through a 4-MBA Monolayer

Caption: Charge transport mechanism in a 4-MBA molecular junction.

References

- 1. Vibrational spectroscopy and density functional theory study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 4. Conductive AFM | ORNL [ornl.gov]

- 5. Conductive atomic force microscopy - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Can tunneling current in molecular junctions be so strongly temperature dependent to challenge a hopping mechanism? Analytical formulas answer this question and provide important insight into large area junctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design and Simple Assembly of Gold Nanostar Bioconjugates for Surface-Enhanced Raman Spectroscopy Immunoassays [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. depts.washington.edu [depts.washington.edu]

- 15. Scanning tunneling microscope - Wikipedia [en.wikipedia.org]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. Robust procedure for creating and characterizing the atomic structure of scanning tunneling microscope tips - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nanosurf.com [nanosurf.com]

- 19. Conductive AFM mode [csinstruments.eu]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

4-Mercaptobenzoic Acid: An In-depth Technical Guide on its pKa and Significance

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the acid dissociation constants (pKa) of 4-Mercaptobenzoic acid (4-MBA) and the profound significance of this molecule in contemporary scientific research and development. This compound is an organic compound featuring both a carboxylic acid and a thiol functional group, making it a bifunctional molecule with unique chemical properties that are exploited in nanotechnology, materials science, and biomedical applications.

pKa Values of this compound

This compound possesses two ionizable protons, one on the carboxylic acid group (-COOH) and one on the thiol group (-SH). The pKa is a measure of the acidity of a functional group, and for 4-MBA, these values are critical for understanding its behavior in different chemical environments.

| Functional Group | pKa Value (in water at 25°C) | Notes |

| Carboxylic Acid (-COOH) | ~4.1 | This value is comparable to benzoic acid, indicating the thiol group has a minor electronic effect on the carboxyl acidity.[3] |

| Thiol (-SH) | ~6.5 (estimated) | This value is estimated based on the pKa of thiophenol (~6.6). The electron-withdrawing carboxyl group at the para-position slightly increases the acidity of the thiol. |

The Significance of this compound's Dual Functionality

The unique structure of 4-MBA, with a thiol group at one end and a carboxylic acid group at the other, underpins its wide-ranging applications in science and technology.

Self-Assembled Monolayers (SAMs)

The thiol group has a strong affinity for noble metal surfaces, such as gold and silver, forming a stable covalent bond. This property allows 4-MBA to form highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs). In these SAMs, the thiol group acts as an anchor to the metal substrate, while the carboxylic acid group is exposed to the surrounding environment. This exposed, functional surface can then be used for a variety of purposes, including the immobilization of biomolecules, the fabrication of sensors, and in the field of molecular electronics.

Surface-Enhanced Raman Spectroscopy (SERS)

This compound is a widely used reporter molecule in Surface-Enhanced Raman Spectroscopy (SERS), a technique that provides greatly enhanced Raman signals from molecules adsorbed onto nanostructured metal surfaces.[2] The intensity of certain vibrational modes of the carboxylic acid group in the SERS spectrum of 4-MBA is sensitive to the local pH. Specifically, the protonated carboxylic acid (-COOH) and the deprotonated carboxylate (-COO⁻) have distinct Raman peaks.[2] By monitoring the ratio of these peaks, researchers can accurately determine the local pH at the nanoscale, which has significant implications for studying biological systems and electrochemical interfaces.[2]

Biomedical and Drug Development Applications

The ability to functionalize surfaces with 4-MBA is of great interest in drug development and biomedical research. The carboxylic acid terminus can be used to attach proteins, enzymes, or other biologically active molecules to a surface for applications in biosensing and high-throughput screening. Furthermore, 4-MBA itself has been noted for its antioxidant and anti-inflammatory properties, making it a subject of interest in pharmaceutical research.

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for understanding and utilizing the properties of 4-MBA. Below are outlines of two common experimental methods.

Method 1: Potentiometric Titration

Potentiometric titration is a classic and accurate method for determining pKa values. It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (4-MBA) and monitoring the pH change with a calibrated pH electrode.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M sodium hydroxide (B78521) (NaOH).

-

Prepare a solution of this compound (e.g., 0.01 M) in a suitable solvent. Due to the limited water solubility of 4-MBA, a co-solvent system (e.g., water-ethanol mixture) may be necessary.

-

To maintain a constant ionic strength, a background electrolyte such as 0.1 M KCl can be added.

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the 4-MBA solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Add the NaOH titrant in small, precise increments.

-

After each addition, allow the pH to stabilize and record the pH reading and the volume of titrant added.

-

Continue the titration past the equivalence points. Two equivalence points are expected, corresponding to the deprotonation of the carboxylic acid and the thiol.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to obtain a titration curve.

-

The pKa value for each functional group is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peaks in this plot correspond to the equivalence points.

-

Method 2: Surface-Enhanced Raman Spectroscopy (SERS)

This method is particularly useful for determining the pKa of 4-MBA when it is adsorbed on a metal surface, providing insight into how the surface interaction affects its acidity.

Detailed Methodology:

-

Substrate Preparation:

-

Prepare a SERS-active substrate, typically gold or silver nanoparticles colloidally or deposited on a solid support.

-

Incubate the substrate in a dilute solution of 4-MBA (e.g., 1 mM in ethanol) to allow for the formation of a self-assembled monolayer.

-

Rinse the substrate to remove any non-adsorbed molecules.

-

-

SERS Measurement:

-

Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).

-

Immerse the 4-MBA functionalized SERS substrate into each buffer solution.

-

Acquire the SERS spectrum for each pH value using a Raman spectrometer. Key vibrational bands to monitor are those for the protonated carboxylic acid (-COOH) around 1697 cm⁻¹ and the deprotonated carboxylate (-COO⁻) around 1414 cm⁻¹.[2] A pH-insensitive aromatic ring vibration (e.g., around 1587 cm⁻¹) should also be monitored for normalization.[2]

-

-

Data Analysis:

-

For each spectrum, calculate the ratio of the intensity of the pH-sensitive peaks (I₁₄₁₄ and I₁₆₉₇) to the intensity of the pH-insensitive reference peak (I₁₅₈₇).

-

Plot the normalized intensity ratio (e.g., I₁₄₁₄ / I₁₅₈₇) as a function of pH.

-

The resulting data should follow a sigmoidal curve. The pKa is the pH at which the inflection point of this curve occurs, which corresponds to the point where the concentrations of the protonated and deprotonated forms are equal.

-

Visualizations

Logical Relationship: pH, pKa, and Protonation State

The following diagram illustrates the equilibrium between the protonated and deprotonated forms of the carboxylic acid group of this compound as a function of the surrounding pH.

Caption: Acid-base equilibrium of the carboxylic acid group of 4-MBA.

Experimental Workflow: pKa Determination using SERS

This diagram outlines the key steps in determining the pKa of 4-MBA using Surface-Enhanced Raman Spectroscopy.

Caption: Workflow for SERS-based pKa determination of 4-MBA.

References

potential applications of 4-Mercaptobenzoic acid in nanotechnology

Introduction

4-Mercaptobenzoic acid (4-MBA) has emerged as a crucial molecule in the advancement of nanotechnology, primarily due to its bifunctional nature. Possessing a thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other, 4-MBA serves as a versatile linker molecule. The thiol group exhibits a strong affinity for noble metal surfaces, such as gold and silver, facilitating the formation of stable self-assembled monolayers (SAMs).[1] This robust anchoring capability allows for the precise functionalization of nanoparticles and surfaces.[2] The terminal carboxylic acid group provides a reactive site for the covalent attachment of biomolecules, making it invaluable for applications in biosensing, drug delivery, and diagnostics.[3] This technical guide explores the core applications of 4-MBA in nanotechnology, providing detailed experimental protocols, quantitative data, and visual workflows.

Core Applications

The unique chemical structure of 4-MBA underpins its widespread use in several key areas of nanotechnology:

-

Nanoparticle Functionalization: 4-MBA is extensively used to modify the surface of metallic nanoparticles, particularly gold (AuNPs) and silver (AgNPs).[4][5][6] The thiol group readily forms a strong covalent bond with the nanoparticle surface, creating a stable organic shell.[7] This functionalization not only prevents nanoparticle aggregation but also introduces a carboxyl-terminated surface that can be further conjugated with various molecules.[2]

-

Self-Assembled Monolayers (SAMs): The spontaneous organization of 4-MBA molecules on gold and silver surfaces leads to the formation of highly ordered, dense monolayers.[1][7][8] These SAMs provide a powerful platform for controlling the interfacial properties of materials, enabling the fabrication of sensors, electronic devices, and biocompatible coatings.[3][9]

-

Surface-Enhanced Raman Scattering (SERS): 4-MBA is a widely used reporter molecule in SERS-based detection.[10][11][12] When adsorbed onto plasmonic nanostructures, the Raman signal of 4-MBA is dramatically amplified, allowing for ultra-sensitive detection of various analytes.[12] Its pH-sensitive vibrational modes also make it an excellent probe for monitoring local pH changes.[10][13]

-

Biosensing: The ability to link biomolecules to 4-MBA-functionalized nanoparticles has led to the development of sophisticated biosensors. These sensors can detect a wide range of targets, including proteins, nucleic acids, and small molecules, with high sensitivity and specificity.[4][14][15]

-

Drug Delivery: While still an emerging area, the biocompatibility and functionalizability of 4-MBA-coated nanoparticles suggest their potential in targeted drug delivery systems.[16][17][18] The carboxylic acid groups can be used to attach drugs or targeting ligands, enabling the specific delivery of therapeutic agents to diseased cells.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on 4-MBA applications in nanotechnology.

Table 1: SERS-Based Detection using 4-MBA

| Analyte | Nanoparticle Substrate | Limit of Detection (LOD) | Linear Range | Reference |

| Heparin | Gold Nanoparticles | 0.03 ng/mL | 0.05 - 20 ng/mL | [4] |

| α-Fetoprotein (AFP) | Au-Ag Nanostars | 0.72 pg/mL | 3 pg/mL - 3 mg/mL | [14] |

| Telomerase | Au-Ag Nanorods | 10⁻⁶ IU/mL | - | [15] |

| Thiram | SiO₂@Au@4-MBA@Ag | - | - | [19] |

| 4-MBA (self-detection) | Ag-Fe₃O₄ Nanocomposites | 10⁻¹⁰ M | 10⁻³ - 10⁻¹⁰ M | [20][21] |

Table 2: Characterization of 4-MBA Self-Assembled Monolayers

| Substrate | Characterization Technique | Key Finding | Reference |

| Au(111) | STM, XPS, DFT | Molecules adsorb via a thiolate bond in a (√3×4) lattice. | [1] |

| Gold | Ellipsometry, PM-IRRAS, XPS | Surface coverage increases in the order: Thiophenol < 4-Mercaptophenol < 4-Mercaptophenylboronic acid < 4-MBA. | [22] |

| Ag(111) and AgNPs | XPS, HRTEM, DFT | Molecules adsorb intact via a thiolate bond in a (√3 × 4) lattice. | [23] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving 4-MBA in nanotechnology.

Protocol 1: Synthesis of 4-MBA Functionalized Gold Nanoparticles

This protocol describes a common method for preparing 4-MBA coated gold nanoparticles.

Materials:

-

Hydrogen tetrachloroaurate (B171879) (HAuCl₄)

-

Trisodium (B8492382) citrate (B86180) dihydrate

-

This compound (4-MBA)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Milli-Q water

Procedure:

-

Gold Nanoparticle Seed Synthesis:

-

Prepare a 5.0 x 10⁻⁴ M HAuCl₄ solution and a 5.0 x 10⁻⁴ M trisodium citrate solution in Milli-Q water.

-

Mix 10 mL of each solution in a vial.

-

While vigorously stirring, add 600 µL of ice-cold 0.1 M NaBH₄.

-

Continue stirring for 2 minutes. The solution color will change from light pink to red.

-